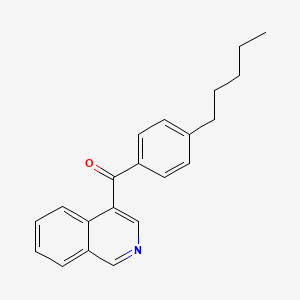

4-(4-Pentylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)20-15-22-14-18-8-5-6-9-19(18)20/h5-6,8-15H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYCQYMJLHUTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275332 | |

| Record name | 4-Isoquinolinyl(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-74-9 | |

| Record name | 4-Isoquinolinyl(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 4 Pentylbenzoyl Isoquinoline

Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) and Phenyl Moieties

The electrophilic aromatic substitution (EAS) of 4-(4-pentylbenzoyl)isoquinoline is influenced by the electronic properties of both the isoquinoline nucleus and the substituted benzoyl group. The isoquinoline ring system, being a benzopyridine, exhibits a deactivated pyridine (B92270) ring and a more reactive benzene (B151609) ring towards electrophiles. quimicaorganica.orgquimicaorganica.orggcwgandhinagar.com

On the Isoquinoline Moiety:

The nitrogen atom in the isoquinoline ring deactivates the heterocyclic part of the molecule towards electrophilic attack by withdrawing electron density. gcwgandhinagar.com Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. quimicaorganica.orgquimicaorganica.org The favored positions for electrophilic attack on the isoquinoline ring are C-5 and C-8, as the cationic intermediates formed during the reaction are more stable. quimicaorganica.orggcwgandhinagar.com

The presence of the 4-(4-pentylbenzoyl) substituent can further influence the regioselectivity of EAS on the isoquinoline core. However, direct electrophilic substitution on the pyridine ring of isoquinoline is generally difficult unless activating groups are present or under specific conditions like N-oxide formation, which can direct electrophiles to the 4-position. quimicaorganica.org

On the Phenyl Moiety:

The phenyl ring of the benzoyl group is substituted with a pentyl group, which is an alkyl group. Alkyl groups are weakly activating and act as ortho, para-directors in electrophilic aromatic substitution reactions. pressbooks.publibretexts.orglibretexts.org The benzoyl group itself is a deactivating group and a meta-director. masterorganicchemistry.com Therefore, the directing effects on the phenyl ring are a result of the interplay between the activating pentyl group and the deactivating carbonyl group.

The pentyl group directs incoming electrophiles to the positions ortho and para to it. The carbonyl group of the benzoyl substituent directs incoming electrophiles to the meta position relative to the carbonyl. The steric hindrance from the bulky t-butyl group, which is larger than a pentyl group, can favor the para product. pressbooks.pub

| Moiety | Substituent | Directing Effect | Favored Positions for EAS |

|---|---|---|---|

| Isoquinoline | - | Deactivating (pyridine ring) | 5 and 8 |

| Phenyl | Pentyl group | Activating, ortho, para-director | Positions ortho and para to the pentyl group |

| Benzoyl group | Deactivating, meta-director | Positions meta to the carbonyl group |

Nucleophilic Substitution Reactions of the Isoquinoline Core and its Influence by Substituents

Nucleophilic substitution reactions on the isoquinoline core predominantly occur on the electron-deficient pyridine ring. gcwgandhinagar.comyoutube.com The most favored position for nucleophilic attack is C-1. gcwgandhinagar.comquora.comquimicaorganica.orgquimicaorganica.org This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the intermediate formed during the addition-elimination mechanism. quimicaorganica.org

The presence of substituents can significantly influence the reactivity and regioselectivity of nucleophilic substitutions. For instance, the presence of a good leaving group, such as a halogen at the C-1 position, greatly facilitates nucleophilic substitution. youtube.comquimicaorganica.org While the 4-(4-pentylbenzoyl) group is not directly attached to the positions most susceptible to nucleophilic attack (C-1 or C-3), its electronic and steric effects can still play a role.

If a leaving group were present at position 1, various nucleophiles could displace it. Even in the absence of a leaving group, strong nucleophiles like organolithium reagents or sodium amide can add to the C-1 position. quimicaorganica.orgiust.ac.ir The subsequent re-aromatization can be achieved through oxidation. iust.ac.ir

| Reaction Type | Favored Position on Isoquinoline Core | Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | C-1 | Presence of a good leaving group, strength of the nucleophile |

| Nucleophilic Addition | C-1 | Use of strong nucleophiles (e.g., organolithiums, sodium amide) |

Oxidation and Reduction Pathways of the Isoquinoline Nitrogen and Aromatic Rings, and the Ketone Functionality

Oxidation:

The isoquinoline nitrogen can be oxidized to an N-oxide using peroxycarboxylic acids. gcwgandhinagar.comuop.edu.pk This transformation can, in turn, alter the reactivity of the ring system, for example, by facilitating electrophilic substitution at the 4-position. quimicaorganica.org Strong oxidation of the isoquinoline ring system, for instance with alkaline permanganate, can lead to cleavage of the benzene ring, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comslideshare.net The benzoyl ketone functionality is generally resistant to oxidation under these conditions. In some cases, in situ air oxidation can be utilized in the synthesis of isoquinoline-fused heterocycles. rsc.org

Reduction:

The reduction of this compound can occur at several sites: the isoquinoline ring system and the ketone functionality.

Reduction of the Isoquinoline Ring: The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. youtube.comyoutube.com Catalytic hydrogenation using platinum can reduce the pyridine ring. youtube.com Selective reduction of the benzene ring in isoquinolines can also be achieved under specific conditions. acs.org The choice of reducing agent and reaction conditions determines the outcome. For example, reduction with tin and HCl partially reduces the pyridine ring, while a strong metal catalyst like palladium on carbon with hydrogen can lead to complete reduction of both rings. youtube.com A mild reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol (B129727) tends to reduce the pyridine ring, as it is less aromatic and thus more susceptible to reduction compared to the more aromatic benzene ring. youtube.com

Reduction of the Ketone Functionality: The ketone group of the benzoyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Complete reduction of the ketone to a methylene (B1212753) group (-CH2-) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction. wikipedia.orgorgoreview.comunacademy.com The Clemmensen reduction is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.comlibretexts.org

| Reaction | Reagent/Condition | Product |

|---|---|---|

| Oxidation of Isoquinoline Nitrogen | Peroxycarboxylic acid | Isoquinoline N-oxide |

| Oxidation of Isoquinoline Ring | Alkaline KMnO4 | Phthalic acid and Pyridine-3,4-dicarboxylic acid |

| Partial Reduction of Isoquinoline (Pyridine Ring) | Sn/HCl or NaBH4/Methanol | 1,2,3,4-Tetrahydroisoquinoline derivative |

| Full Reduction of Isoquinoline | H2/Pd | Decahydroisoquinoline derivative |

| Reduction of Ketone to Alcohol | NaBH4 | Secondary alcohol |

| Reduction of Ketone to Methylene | Zn(Hg)/HCl (Clemmensen) | Alkane |

Functional Group Interconversions of the Pentyl and Benzoyl Substituents

The pentyl and benzoyl substituents on the this compound molecule offer sites for various functional group interconversions.

The pentyl group, being a saturated alkyl chain, is relatively unreactive. However, benzylic positions (if any were present) or activation through other means could allow for functionalization.

Cycloaddition and Rearrangement Reactions Involving the 4-Substituted Isoquinoline Nucleus

The isoquinoline nucleus, particularly when activated as an isoquinolinium salt or an N-oxide, can participate in various cycloaddition reactions. These reactions are valuable for the construction of more complex heterocyclic systems.

[3+2] Cycloaddition: Isoquinoline N-oxides can undergo [3+2] cycloaddition with various dipolarophiles. acs.org For instance, the reaction with enynones can lead to the formation of isoquinoline-derived diene esters through a cascade of [3+2] cycloaddition, ring opening, and rearrangement. acs.org C,N-cyclic azomethine imines derived from isoquinolines can also participate in [3+2] cycloadditions to synthesize tetrahydroisoquinoline derivatives. nih.gov

[3+3] Cycloaddition: Isoquinoline N-oxides can react with azaoxyallyl cations in a base-controlled [3+3] cycloaddition to form quimicaorganica.orgquimicaorganica.orgorgoreview.comoxadiazino[3,2-a]isoquinolin-2(3H)-ones. rsc.org

Intramolecular Cycloaddition: Isoquinolinium derivatives with an alkenyl side-chain can undergo thermally-induced intramolecular cycloaddition reactions across the 1,4-positions of the isoquinolinium system and the olefinic bond to yield tetracyclic adducts. rsc.org

Rearrangement reactions can also occur, often in conjunction with other transformations. For example, a quimicaorganica.orgrsc.org-sigmatropic rearrangement has been observed following a cycloaddition and ring-opening sequence. acs.org

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcomes and designing new synthetic routes.

Clemmensen Reduction: The mechanism of the Clemmensen reduction remains a subject of discussion, with both carbanionic and carbenoid (radical) pathways proposed. orgoreview.comunacademy.com The reaction occurs on the surface of the zinc, and it is generally accepted that organozinc intermediates are involved. wikipedia.orglibretexts.org The carbanionic mechanism suggests the formation of a carbanion intermediate, while the carbenoid mechanism involves a radical process on the metal surface. orgoreview.comunacademy.com

Radical Reactions: There is growing interest in radical-mediated functionalization of isoquinolines. For example, the reaction of isoquinoline with hydroxyl radicals has been studied, indicating the formation of OH-adducts. researchgate.net Furthermore, visible-light-mediated C-H hydroxyalkylation of isoquinolines proceeds through a radical pathway involving an acyl radical generation. nih.gov The deoxygenation of isoquinoline N-oxides using CS2 has also been shown to proceed through a radical pathway, as confirmed by radical scavenger experiments. thieme-connect.de

Cycloaddition Reactions: The cycloaddition reactions mentioned in section 3.5 are generally considered to be concerted or stepwise pericyclic reactions. For example, the [3+2] cycloaddition of N-oxides is a classic example of a 1,3-dipolar cycloaddition. The mechanism for the synthesis of isoquinoline-derived diene esters involves a sequence of [3+2] cycloaddition, isoxazole (B147169) ring opening, and a quimicaorganica.orgrsc.org-sigmatropic rearrangement, which are all well-established reaction types. acs.org

Kinetic Studies and Determination of Kinetic Isotope Effects (KIE)

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring the rate of a reaction and how it is influenced by various factors such as concentration, temperature, and isotopic substitution, one can gain insights into the sequence of bond-making and bond-breaking events that constitute the reaction pathway.

A key tool in mechanistic chemistry is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org

KIE = kL / kH

The magnitude of the KIE can provide strong evidence for the involvement of a particular bond in the rate-determining step of a reaction. For instance, the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), is commonly studied. Because a C-D bond has a lower zero-point vibrational energy than a C-H bond, more energy is required to break the C-D bond, leading to a slower reaction rate if this bond is broken in the rate-limiting step. libretexts.org

Primary Kinetic Isotope Effect (PKIE):

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. baranlab.org For C-H bond cleavage, the theoretical maximum kH/kD is approximately 7-8 at room temperature. libretexts.org A large observed PKIE is a strong indication that the C-H bond is being broken in the slowest step of the reaction.

In a hypothetical reaction involving the benzylic position of the pentyl group of this compound, a significant primary kinetic isotope effect would be expected if a C-H bond at this position is cleaved during the rate-determining step.

Illustrative Data for a Hypothetical Benzylic Oxidation:

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |

| This compound | kH = 2.4 x 10⁻⁴ | 6.5 | Consistent with C-H bond cleavage at the benzylic position being the rate-determining step. |

| 4-(4-(1,1-dideuterio-pentyl)benzoyl)isoquinoline | kD = 3.7 x 10⁻⁵ |

This data is illustrative and does not represent actual experimental results.

Secondary Kinetic Isotope Effect (SKIE):

A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs can provide information about changes in hybridization at the carbon atom bearing the isotope.

An α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ to sp² hybridization in the transition state, a normal SKIE (kH/kD > 1) is often observed. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1).

A β-secondary KIE involves isotopic substitution on a carbon adjacent to the reacting center and is often associated with hyperconjugation effects in the transition state. princeton.edu

For this compound, studying the SKIE at various positions could reveal subtle details about the transition state structure in a given reaction.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their detection and characterization are paramount for a complete understanding of the reaction mechanism. youtube.com In the context of reactions involving isoquinolines, various intermediates can be envisaged depending on the reaction type. For example, in nucleophilic or electrophilic additions to the isoquinoline ring, charged intermediates or adducts may be formed. researchgate.net

Methods for Identification and Characterization:

Several spectroscopic and analytical techniques are employed to identify and characterize fleeting reaction intermediates:

Low-Temperature Spectroscopy: By conducting reactions at very low temperatures, the lifetime of reactive intermediates can be extended, allowing for their observation by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Flash Photolysis: This technique involves generating a high concentration of a transient intermediate using a short, intense pulse of light, followed by rapid spectroscopic monitoring of its decay.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and determine the mass-to-charge ratio of charged intermediates present in the reaction mixture.

Trapping Experiments: A reactive species (a trapping agent) can be added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

In a hypothetical study on the synthesis or transformation of this compound, identifying key intermediates would be crucial. For instance, in a Friedel-Crafts acylation type reaction to introduce the 4-pentylbenzoyl group onto the isoquinoline core, an acylium ion intermediate would be expected.

Illustrative Characterization Data for a Hypothetical Intermediate:

| Technique | Observation | Inferred Intermediate Structure |

| Low-Temperature ¹H NMR | Appearance of new downfield-shifted aromatic signals. | Formation of a sigma complex (Wheland intermediate) during electrophilic substitution on the isoquinoline ring. |

| ESI-MS | Detection of an ion with a mass corresponding to the protonated isoquinoline-acylium adduct. | Evidence for a cationic intermediate. |

| Trapping with Methanol | Isolation of a methyl ester product. | Interception of an acylium ion intermediate. |

This data is illustrative and does not represent actual experimental results.

By combining kinetic data with the direct or indirect observation of intermediates, a detailed and evidence-based reaction mechanism for the transformations of this compound can be constructed.

Computational and Theoretical Investigations of 4 4 Pentylbenzoyl Isoquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 4-(4-Pentylbenzoyl)isoquinoline at the atomic level. acs.orgfigshare.comresearchgate.net DFT methods balance computational cost and accuracy, making them suitable for a molecule of this size.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) and pentyl-substituted benzene (B151609) rings, while the LUMO is likely centered on the electron-withdrawing benzoyl group.

Energetics: DFT can be used to calculate the total electronic energy of the molecule, its heat of formation, and the energies of different isomeric forms. These energetic data are vital for assessing the relative stability of different conformations and for predicting the thermodynamics of reactions involving this compound.

Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | A measure of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Heat of Formation | +150.5 kJ/mol | The enthalpy change when the compound is formed from its constituent elements in their standard states. |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations for a molecule with this structure. Actual values would depend on the specific DFT functional and basis set used.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of several single bonds in this compound allows for considerable conformational flexibility. The rotation around the bond connecting the isoquinoline ring to the benzoyl group, the bond between the benzoyl group and the phenyl ring, and the various bonds within the pentyl chain give rise to numerous possible conformers.

A thorough conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule. This is typically done by performing a series of constrained geometry optimizations where specific dihedral angles are fixed at different values. The energy of each conformation is then plotted against the rotated dihedral angle(s) to generate a PES. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion.

For this compound, key considerations in the conformational analysis would include:

Torsion between the isoquinoline and benzoyl groups: This rotation will be sterically hindered and will determine the relative orientation of these two major fragments.

Torsion between the benzoyl and the p-pentylphenyl groups: The planarity of this system will influence the extent of electronic conjugation.

Understanding the relative energies and populations of these different conformers is crucial, as the observed chemical and physical properties of the compound are an average over all populated conformations.

Molecular Modeling and Dynamics Simulations for Understanding Intramolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. rsc.org These techniques can reveal important details about the intramolecular interactions that govern the molecule's structure and flexibility.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations could be used to:

Sample conformational space: MD simulations can explore the different conformations of the molecule and the transitions between them, providing insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Analyze intramolecular hydrogen bonds: Although this molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions may exist and can be identified and quantified through MD simulations.

Investigate π-π stacking interactions: The simulations can reveal whether intramolecular π-π stacking occurs between the isoquinoline and phenyl rings.

Understand the dynamics of the pentyl chain: The simulation can show how the pentyl chain moves and folds, which is important for understanding its interaction with its environment.

These simulations provide a deeper understanding of the molecule's behavior in solution or in the gas phase, complementing the static picture provided by quantum chemical calculations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Synthetic Transformations

Computational methods can be invaluable for predicting the reactivity, regioselectivity, and stereoselectivity of synthetic transformations involving this compound.

Reactivity: The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-deficient carbonyl carbon of the benzoyl group is a likely site for nucleophilic addition. The nitrogen atom of the isoquinoline ring can act as a nucleophile or a base. nih.gov

Regioselectivity: In reactions where multiple isomers can be formed, computational methods can predict the most likely product by comparing the energies of the possible transition states or intermediates. For example, in an electrophilic aromatic substitution on the isoquinoline ring system, calculations can determine whether substitution is more favorable on the benzene or pyridine (B92270) part of the isoquinoline core.

Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can help predict which stereoisomer will be formed preferentially. This is particularly relevant if chiral catalysts are used in the synthesis of derivatives of this compound. By modeling the interaction of the substrate with the chiral catalyst, it is possible to rationalize and predict the observed stereochemical outcome.

Transition State Modeling and Reaction Path Analysis for Mechanistic Insights

To gain a deep understanding of the mechanism of a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating and characterizing transition states.

For a reaction involving this compound, such as its synthesis via a Friedel-Crafts acylation or a cross-coupling reaction, the following computational steps would be undertaken:

Locating the Transition State: Specialized algorithms are used to find the geometry of the transition state connecting the reactants and products.

Frequency Analysis: A frequency calculation is performed on the TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to both the reactants and the products, confirming that the located TS indeed connects the desired species.

By analyzing the geometry and energy of the transition state, as well as the entire reaction path, chemists can gain crucial insights into the reaction mechanism. This includes identifying the key bond-breaking and bond-forming events, understanding the role of catalysts, and explaining the observed reactivity and selectivity. For example, modeling the transition state of the acylation of a substituted isoquinoline can reveal the electronic and steric factors that favor acylation at a specific position. lookchem.com

Spectroscopic Characterization and Structural Analysis of 4 4 Pentylbenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution.

¹H NMR Spectroscopy

In a hypothetical ¹H NMR spectrum of 4-(4-Pentylbenzoyl)isoquinoline, distinct signals would be expected for the protons of the isoquinoline (B145761) core, the pentyl-substituted benzene (B151609) ring, and the pentyl chain itself. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the seven protons of the isoquinoline ring system and the four protons of the 4-pentylbenzoyl group. The protons on the isoquinoline ring would likely appear as a series of doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants influenced by their position relative to the nitrogen atom and the bulky benzoyl substituent. The protons on the 4-pentylbenzoyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic pentyl chain would give rise to signals in the upfield region (typically δ 0.8-3.0 ppm), including a triplet for the terminal methyl group and a series of multiplets for the methylene (B1212753) groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. It would be expected to show a signal for the carbonyl carbon of the benzoyl group in the downfield region (around δ 190-200 ppm). The aromatic region (δ 120-160 ppm) would contain numerous signals corresponding to the carbons of the isoquinoline and benzene rings. The upfield region (δ 10-40 ppm) would display signals for the five carbons of the pentyl chain. The exact chemical shifts would be influenced by the electronic environment of each carbon.

2D NMR Spectroscopy

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the isoquinoline and pentylbenzoyl fragments. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the isoquinoline ring, the benzoyl group, and the pentyl chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation pattern would likely involve characteristic cleavages. For instance, cleavage of the bond between the carbonyl group and the isoquinoline ring could generate a [M-C₆H₄(C₅H₁₁)]⁺ ion and a benzoyl cation. Fragmentation of the pentyl chain could also occur, leading to a series of ions with decreasing mass. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated system of the isoquinoline and benzoyl moieties. The extended conjugation would likely result in absorption maxima at longer wavelengths compared to the individual chromophores.

Advanced Spectroscopic Techniques (e.g., EPR) for Specific Research Questions

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. For a molecule like this compound, EPR would not be a standard characterization technique unless it were to be converted into a radical ion. If a radical cation or anion of the molecule were to be generated, EPR spectroscopy could provide information about the distribution of the unpaired electron density within the molecule. There are currently no published EPR studies on radical ions of this compound.

Strategic Applications in Organic Synthesis and Chemical Biology

Future Research Directions and Unexplored Avenues

Development of More Efficient, Green, and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. While specific routes to 4-(4-Pentylbenzoyl)isoquinoline are not extensively documented, future research could focus on adapting established green methodologies for isoquinoline (B145761) synthesis.

Potential Green Synthetic Approaches:

| Method | Description | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and often improve yields. | Reduced reaction times and energy consumption compared to conventional heating methods. |

| Catalyst-Free Reactions in Water | Employs water as a benign solvent, avoiding the use of volatile organic compounds. | Enhanced safety, reduced environmental impact, and potentially simplified purification processes. researchgate.net |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, increasing atom economy. | Efficient construction of the substituted isoquinoline scaffold in a single operation, minimizing waste. |

| Use of Recyclable Catalysts | Employs catalysts that can be easily recovered and reused over multiple reaction cycles. | Reduced cost and waste associated with catalyst consumption. researchgate.net |

Future work should aim to develop a synthetic protocol for this compound that is not only high-yielding but also adheres to the principles of green chemistry, minimizing waste and energy usage.

Investigation of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The reactivity of the isoquinoline ring system is well-established, with electrophilic substitutions typically occurring on the benzene (B151609) ring and nucleophilic substitutions on the pyridine (B92270) ring. monash.edu The C4 position, where the pentylbenzoyl group is located, is known to be susceptible to certain functionalization reactions. nih.gov

Areas for Reactivity Exploration:

Functionalization of the Ketone: The benzoyl group's carbonyl moiety presents a key site for a variety of chemical transformations. Future studies could explore its reduction to an alcohol, conversion to an amine via reductive amination, or its use as a handle for further carbon-carbon bond formation.

Reactions at the Isoquinoline Core: Investigations into the further functionalization of the isoquinoline ring of this compound could lead to novel derivatives. This could include electrophilic additions to the nitrogen atom or metal-catalyzed C-H activation at other positions on the heterocyclic core.

Dearomatization Strategies: Recent advances in the dearomatization of quinolines and isoquinolines open up possibilities for creating complex, three-dimensional structures from the planar aromatic starting material. nih.gov Applying these methods to this compound could yield a diverse range of saturated and partially saturated heterocyclic compounds with potential biological activity.

Understanding the unique interplay between the electron-withdrawing benzoyl group and the isoquinoline nucleus will be crucial in predicting and harnessing the compound's reactivity for the synthesis of new and complex molecules.

Exploration of this compound as a Precursor for Advanced Materials

The molecular architecture of this compound, featuring a rigid, polar aromatic core and a flexible, nonpolar alkyl chain, is characteristic of molecules that can form liquid crystals. tandfonline.comrsc.org This makes the exploration of its potential in materials science a particularly promising avenue of research.

Potential Applications in Materials Science:

| Material Type | Rationale for this compound | Key Properties to Investigate |

| Liquid Crystals | The combination of the rigid isoquinoline-benzoyl moiety and the flexible pentyl chain could lead to mesophase formation. | Phase transition temperatures, mesophase type (e.g., nematic, smectic), and electro-optical properties. tandfonline.comoup.com |

| Organic Solar Cells | Isoquinoline diimide derivatives have been investigated as small molecule acceptors in organic solar cells. monash.edu The electron-accepting nature of the benzoyl group could be exploited. | Electron affinity, HOMO/LUMO energy levels, and performance in photovoltaic devices. |

| Luminescent Materials | Isoquinoline derivatives are known to exhibit fluorescence. nih.gov | Photoluminescence quantum yield, emission and excitation spectra, and potential for use in organic light-emitting diodes (OLEDs). |

Systematic studies are needed to characterize the thermal and photophysical properties of this compound and its derivatives to assess their suitability for these advanced material applications.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Design

The fields of artificial intelligence (AI) and machine learning are revolutionizing chemical research. youtube.comyoutube.com These tools can be employed to accelerate the discovery of new synthetic routes and to predict the properties of novel compounds.

AI and Machine Learning in the Study of this compound:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound, potentially identifying more sustainable and cost-effective routes than those conceived by traditional methods. youtube.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound, maximizing yield and minimizing byproducts by analyzing the outcomes of a limited set of experiments.

Property Prediction: AI models can be trained to predict the physicochemical and material properties of this compound and its derivatives. This could guide the design of new molecules with tailored characteristics for specific applications, such as liquid crystals with a desired operating temperature range or organic semiconductors with optimal electronic properties.

By integrating computational approaches with experimental work, the research and development timeline for this compound and its potential applications can be significantly shortened.

Q & A

Q. What are the established synthetic routes for 4-(4-Pentylbenzoyl)isoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-pentylbenzoyl chloride with isoquinoline derivatives under Friedel-Crafts or Ullmann-type conditions. For example, highlights the use of azide-alkyne cycloaddition for analogous quinoline derivatives, suggesting optimized protocols for regioselectivity. Key variables include catalyst choice (e.g., Cu(I) for click chemistry), solvent polarity (e.g., DMF vs. THF), and temperature control to minimize side reactions. Yield optimization can be systematically tested using factorial design (e.g., varying molar ratios and reaction time) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : and NMR are critical for confirming the benzoyl and isoquinoline moieties. The pentyl chain’s methylene protons appear as a triplet (~1.25 ppm), while aromatic protons resonate between 7.5–8.5 ppm.

- FT-IR : A strong carbonyl stretch (~1680 cm) confirms the benzoyl group.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., CHNO requires m/z 303.16).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does the solubility profile of this compound impact experimental design?

Methodological Answer: The compound’s low polarity (due to the pentyl chain) limits solubility in aqueous buffers but enhances compatibility with organic solvents like chloroform or ethyl acetate. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays. For crystallization trials, mixed-solvent systems (e.g., hexane:ethyl acetate gradients) are effective. Solubility data should be collected via UV-Vis spectroscopy at varying pH and temperatures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For instance, applied DFT to study charge distribution in triazole-quinoline hybrids, identifying reactive positions for functionalization. Pairing DFT with molecular dynamics (MD) simulations further evaluates solvent effects and conformational stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Dose-Response Curves : Test a wide concentration range (nM to μM) to identify IC shifts.

- Control Experiments : Include known inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay conditions.

- Meta-Analysis : Cross-reference results with structural analogs (e.g., ’s isoquinoline derivatives) to isolate structure-activity relationships (SAR) .

Q. How can factorial design optimize the synthesis of this compound derivatives for SAR studies?

Methodological Answer: A 2 factorial design (k = variables) efficiently tests parameters like:

- Catalyst loading (0.5–2.0 mol%).

- Temperature (60–100°C).

- Reaction time (12–24 hrs).

Response surface methodology (RSM) then models interactions between variables. For example, emphasizes pre-experimental screening to prioritize critical factors, reducing resource waste .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing heterogeneous data from solubility and stability studies?

Methodological Answer:

- ANOVA : Identifies significant differences between solvent groups or temperature conditions.

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple variables (e.g., pH, ionic strength).

- Bayesian Regression : Handles small sample sizes by incorporating prior data (e.g., solubility of analogous compounds from ) .

Q. How can researchers align studies on this compound with theoretical frameworks in organic chemistry?

Methodological Answer: Link experiments to concepts like:

- Hammett Substituent Constants : Predict electronic effects of substituents on reactivity.

- Frontier Molecular Orbital Theory : Explain regioselectivity in derivatization reactions.

stresses integrating such frameworks early in experimental design to guide hypothesis formation and data interpretation .

Validation & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

- Standardized Characterization : Require NMR, HPLC purity (>95%), and melting point data.

- Open-Source Reporting : Share detailed synthetic procedures (e.g., inert atmosphere requirements, purification gradients) via platforms like Zenodo.

- Interlab Comparisons : Collaborate with external labs to validate yields and purity, as seen in ’s crystallography studies .

Q. How should researchers address batch-to-batch variability in biological activity assays?

Methodological Answer:

- Internal Standards : Use a stable reference compound (e.g., ’s triazole-quinoline) in each assay plate.

- Blinded Analysis : Mask sample identities during data collection to reduce bias.

- Robustness Testing : Vary critical parameters (e.g., cell passage number, serum concentration) to identify sensitivity thresholds .

Emerging Research Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer: The compound’s planar aromatic structure suggests potential as:

- Liquid Crystal Components : Test mesophase behavior via polarized optical microscopy (POM).

- Organic Semiconductors : Measure charge-carrier mobility using field-effect transistor (FET) architectures.

’s classification of membrane technologies could inspire studies on thin-film fabrication .

Q. How can machine learning accelerate the discovery of novel derivatives with enhanced properties?

Methodological Answer:

- QSAR Models : Train algorithms on datasets of solubility, bioactivity, and synthetic yields.

- Generative Chemistry : Use platforms like MolGAN to propose derivatives with optimized logP or binding affinity.

Cross-disciplinary collaboration with computational chemists is critical, as emphasized in ’s theoretical approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.